LCKLSL (hydrochloride)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: LCKLSL (hydrochloride) is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: In industrial settings, the production of LCKLSL (hydrochloride) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The final product is purified and characterized to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: LCKLSL (hydrochloride) primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It binds competitively to annexin A2, preventing the interaction of tissue plasminogen activator with annexin A2.
Common Reagents and Conditions: The synthesis of LCKLSL (hydrochloride) involves standard peptide synthesis reagents such as protected amino acids, coupling agents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA). The reaction conditions typically include controlled temperature and pH to ensure optimal peptide bond formation.
Major Products Formed: The major product formed is the LCKLSL (hydrochloride) peptide itself, which is characterized by its specific sequence and molecular weight .
Scientific Research Applications
LCKLSL (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tool to study protein-protein interactions, particularly involving annexin A2.
Biology: Investigated for its role in inhibiting angiogenesis and plasmin generation, making it relevant in studies of vascular biology and cancer research.
Medicine: Explored for potential therapeutic applications in conditions where inhibition of angiogenesis or plasmin generation is beneficial, such as cancer and cardiovascular diseases.
Industry: Utilized in the development of research reagents and diagnostic tools
Mechanism of Action
LCKLSL (hydrochloride) exerts its effects by competitively inhibiting the binding of tissue plasminogen activator to annexin A2. This inhibition prevents the generation of plasmin, a key enzyme involved in fibrinolysis. By blocking this pathway, LCKLSL (hydrochloride) exhibits anti-angiogenic properties, making it a valuable tool in research focused on angiogenesis and related processes .
Comparison with Similar Compounds
LCKLSL: The non-hydrochloride form of the peptide.
Other Annexin A2 Inhibitors: Compounds that inhibit annexin A2 but may have different sequences or structures.
Uniqueness: LCKLSL (hydrochloride) is unique due to its specific sequence and its potent inhibitory effect on the interaction between tissue plasminogen activator and annexin A2. This specificity makes it a valuable tool for studying the role of annexin A2 in various biological processes .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H57N7O8S.ClH/c1-16(2)11-19(32)25(39)37-24(15-46)29(43)33-20(9-7-8-10-31)26(40)34-21(12-17(3)4)27(41)36-23(14-38)28(42)35-22(30(44)45)13-18(5)6;/h16-24,38,46H,7-15,31-32H2,1-6H3,(H,33,43)(H,34,40)(H,35,42)(H,36,41)(H,37,39)(H,44,45);1H/t19-,20-,21-,22-,23-,24-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMXZXCYTNGHOZ-HXDXACSPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58ClN7O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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